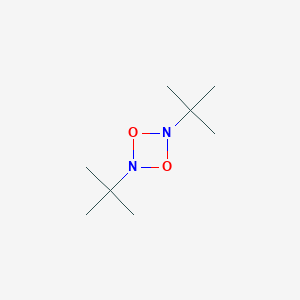
1,2-Di-tert-butyldiazene 1,2-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Di-tert-butyldiazene 1,2-dioxide is an organic compound with the molecular formula C8H18N2O2. It is a diazene derivative, characterized by the presence of two tert-butyl groups attached to the nitrogen atoms of the diazene moiety. This compound is known for its stability and unique reactivity, making it valuable in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
1,2-Di-tert-butyldiazene 1,2-dioxide can be synthesized through several methods. One common approach involves the oxidation of 1,2-di-tert-butylhydrazine using an oxidizing agent such as hydrogen peroxide or peracids. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired diazene dioxide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the synthesis.
化学反応の分析
Types of Reactions
1,2-Di-tert-butyldiazene 1,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex nitrogen-oxygen species.
Reduction: It can be reduced back to 1,2-di-tert-butylhydrazine under suitable conditions.
Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Metal hydrides, catalytic hydrogenation.
Substitution: Nucleophiles such as alkoxides or amines.
Major Products
Oxidation: Higher nitrogen-oxygen compounds.
Reduction: 1,2-di-tert-butylhydrazine.
Substitution: Various substituted diazene dioxides depending on the nucleophile used.
科学的研究の応用
1,2-Di-tert-butyldiazene 1,2-dioxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of nitrogen-containing compounds.
Biology: Investigated for its potential as a biochemical probe due to its stable diazene structure.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of 1,2-di-tert-butyldiazene 1,2-dioxide involves its ability to undergo redox reactions, which can lead to the formation of reactive nitrogen species. These species can interact with various molecular targets, including enzymes and nucleic acids, potentially leading to biological effects. The exact pathways and molecular targets depend on the specific context and conditions of its use.
類似化合物との比較
Similar Compounds
1,2-Di-tert-butylhydrazine: The reduced form of 1,2-di-tert-butyldiazene 1,2-dioxide.
Di-tert-butyl azodicarboxylate: Another diazene derivative with different substituents.
Azobisisobutyronitrile (AIBN): A commonly used azo compound in radical initiations.
Uniqueness
This compound is unique due to its stability and the presence of tert-butyl groups, which provide steric hindrance and influence its reactivity. This makes it particularly useful in applications where controlled reactivity and stability are desired.
特性
IUPAC Name |
2,4-ditert-butyl-1,3,2,4-dioxadiazetidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-7(2,3)9-11-10(12-9)8(4,5)6/h1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELAFNBNYCWLAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1ON(O1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(4aR,7R,8S,8aR)-6,7-diacetyloxy-2-(5-nitrofuran-2-yl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate](/img/structure/B8063750.png)

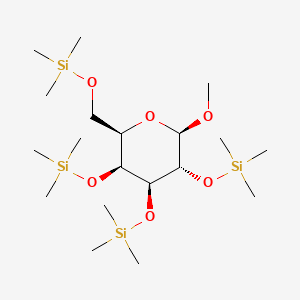
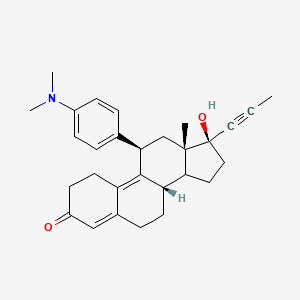
![4-[[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-17-[(2R)-5-methoxy-5-oxopentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid](/img/structure/B8063767.png)
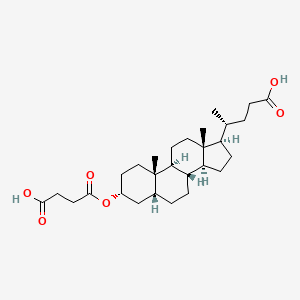
![[(3R,4S,5R)-4,5-dibenzoyloxy-2-[4-(benzylcarbamoylamino)-2-oxopyrimidin-1-yl]oxolan-3-yl] benzoate](/img/structure/B8063784.png)
![[(3R,4S,5R)-4,5-dibenzoyloxy-2-[2-oxo-4-(pentylcarbamoylamino)pyrimidin-1-yl]oxolan-3-yl] benzoate](/img/structure/B8063787.png)
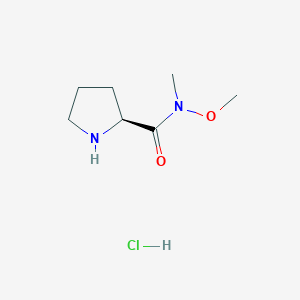
![N-[[(5-chloro-2-benzothiazolyl)-thio]-phenyl-acetyl]-l-cysteine](/img/structure/B8063804.png)
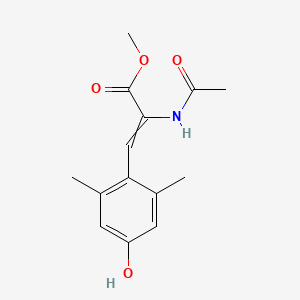

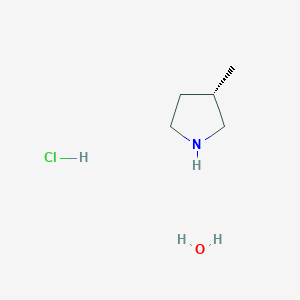
![(3S,10r,13r,17r)-17-[(1r)-1,5-dimethyl-4-methylene-hexyl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1h-cyclopenta[a]phenanthren-3-ol](/img/structure/B8063839.png)
